4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with chlorine and methyl substituents at positions 4 and 6, respectively .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a family of compounds to which 4-chloro-6-methyl-1h-pyrazolo[3,4-b]pyridine belongs, have been associated with various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that result in its pharmacological effects .
Biochemical Pathways
Given the diverse biological activities associated with pyrazolo[3,4-b]pyridines, it’s likely that multiple pathways are involved .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its pharmacological effects .
Result of Action
The compound’s pharmacological properties suggest that it likely has significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate, followed by cyclization with acetic anhydride . The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Dihydro derivatives and other reduced forms.
Scientific Research Applications
4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-Amino-1H-pyrazolo[3,4-d]pyrimidines
Uniqueness
4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl substituents at positions 4 and 6, respectively, make it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-6(8)5-3-9-11-7(5)10-4/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYWKVBMLMLZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NNC2=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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